molecular formula C9H16ClNO3 B11720747 3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride

3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride

Cat. No.: B11720747
M. Wt: 221.68 g/mol
InChI Key: ODYOSPWAOMLAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO3. It is known for its unique structure, which includes a morpholine ring and a butenoic acid moiety. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride typically involves the reaction of 3-methyl-4-morpholin-4-ylbut-2-enoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:

  • Dissolving 3-methyl-4-morpholin-4-ylbut-2-enoic acid in a suitable solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature and for a defined period.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The morpholine ring and butenoic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinobutyric acid: Similar structure but lacks the methyl group.

    3-Methylbut-2-enoic acid: Lacks the morpholine ring.

    Morpholine-4-carboxylic acid: Contains the morpholine ring but differs in the side chain.

Uniqueness

3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride is unique due to its combination of a morpholine ring and a butenoic acid moiety. This structure imparts specific chemical properties that make it valuable in various research applications.

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

3-methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-8(6-9(11)12)7-10-2-4-13-5-3-10;/h6H,2-5,7H2,1H3,(H,11,12);1H

InChI Key

ODYOSPWAOMLAPY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)CN1CCOCC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.